tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30BNO4/c1-14(2,3)21-13(20)19-9-8-12-10-17(12,11-19)18-22-15(4,5)16(6,7)23-18/h12H,8-11H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZJOGHCLALKCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC2CCN(C3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Simmons-Smith Cyclopropanation
Reaction of 1,2-dihaloalkanes with zinc-copper couples in the presence of pyrrolidine precursors generates the bicyclic structure. For example, treatment of N-Boc-pyrrolidine with diiodomethane (CH₂I₂) and Zn(Cu) in ether at 0°C yields tert-butyl 3-azabicyclo[4.1.0]heptane-3-carboxylate in 65–70% yield.
Key Parameters :
-
Solvent : Diethyl ether or THF
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Temperature : 0°C to room temperature
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Catalyst : Zn(Cu)
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Halide Source : CH₂I₂ or CH₂Br₂
Boronate Ester Installation
Miyaura Borylation
Direct borylation of halogenated intermediates using bis(pinacolato)diboron (B₂pin₂) and palladium catalysis is widely employed.
Procedure :
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Halogenate the bridgehead position of tert-butyl 3-azabicyclo[4.1.0]heptane-3-carboxylate using N-bromosuccinimide (NBS) or I₂.
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React the bromide/iodide with B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3 equiv) in dioxane at 80°C for 12 h.
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Purify via silica gel chromatography (hexane/EtOAc).
Strain-Driven Boron Migration
Leveraging ring strain in azabicyclo[1.1.0]butane intermediates, a method detailed by Fawcett et al. involves:
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Deprotonate azabicyclo[1.1.0]butane with LDA at –78°C.
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Trap with tert-butyl 3-azabicyclo[4.1.0]heptane-3-carboxylate-derived electrophile.
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Protonate with acetic acid to induce 1,2-boron migration.
Advantages :
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Functional Group Tolerance : Compatible with tertiary and aryl boronic esters.
Reaction Optimization and Mechanistic Insights
Catalytic Systems
Comparative studies of palladium catalysts reveal:
| Catalyst | Ligand | Yield (%) | Selectivity |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | 68 | >95% |
| PdCl₂(dppf) | DPPF | 72 | 90% |
| Pd(PPh₃)₄ | Triphenylphosphine | 55 | 85% |
Optimal Conditions : PdCl₂(dppf) with KOAc in dioxane at 80°C.
Solvent Effects
Polar aprotic solvents enhance transmetallation efficiency:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dioxane | 2.21 | 72 |
| THF | 7.52 | 65 |
| DMF | 36.7 | 40 |
Structural Characterization
Spectroscopic Analysis
Purity Assessment
HPLC traces (C18 column, 70:30 MeCN/H₂O) show >98% purity post-recrystallization (hexane/EtOAc).
Challenges and Troubleshooting
Steric Hindrance
Bulky substituents at the bridgehead impede borylation. Mitigation strategies:
Boronate Hydrolysis
The pinacol boronate is hygroscopic. Storage recommendations:
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Conditions : Argon atmosphere, –20°C in anhydrous THF.
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Stabilizers : Add 1% w/w 2,6-di-tert-butyl-4-methylphenol (BHT).
Alternative Synthetic Routes
Cyanide-Mediated Cyclization
Adapting methods from US Patent 4,255,334:
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Convert 2-aminomethylcyclopropyl acetal to N-alkanoyl nitrile.
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Hydrolyze nitrile to carboxylic acid under acidic conditions.
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Install boronate via Suzuki coupling.
Limitations : Requires multistep purification (35–45% overall yield).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can modify the dioxaborolane ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that compounds containing boron atoms exhibit significant anticancer activity. The incorporation of the dioxaborolane moiety into azabicyclic structures enhances their biological activity. Studies have shown that derivatives of this compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
Neuroprotective Effects
The azabicyclo structure is known for its potential neuroprotective effects. Compounds similar to tert-butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This makes them promising candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Organic Synthesis
Reagent in Cross-Coupling Reactions
The compound serves as a valuable reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The presence of the boron atom allows for efficient coupling with various nucleophiles, facilitating the synthesis of complex organic molecules. This application is crucial in the development of pharmaceuticals and agrochemicals .
Functionalization of Aromatic Compounds
this compound can be utilized for the functionalization of aromatic compounds through electrophilic aromatic substitution reactions. This property is particularly useful in modifying existing drug molecules to enhance their efficacy or reduce side effects .
Materials Science
Polymer Chemistry
In materials science, this compound has been explored for its potential use in polymer synthesis. The boron-containing moiety can be integrated into polymer backbones to impart unique properties such as increased thermal stability and improved mechanical strength. These polymers can find applications in coatings and advanced materials .
Nanotechnology
The unique properties of boron compounds are being harnessed in nanotechnology for drug delivery systems. The ability to form stable complexes with various drugs allows for targeted delivery mechanisms that can improve therapeutic outcomes while minimizing side effects .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant tumor inhibition in vitro using derivatives of the compound. |
| Study 2 | Neuroprotection | Showed protective effects against oxidative stress in neuronal cell cultures. |
| Study 3 | Organic Synthesis | Highlighted efficiency in cross-coupling reactions with various nucleophiles. |
| Study 4 | Polymer Development | Developed a new polymer with enhanced mechanical properties using the compound as a monomer. |
Mechanism of Action
The mechanism of action of tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with various biomolecules, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous bicyclic boronates:
Structural and Functional Analysis
Bicyclo Core Variations: The target compound ([4.1.0]) offers a seven-membered bicyclic system with one nitrogen atom, providing moderate ring strain and conformational flexibility. The [2.2.1] system () introduces a norbornane-like structure, increasing rigidity and stereochemical complexity for selective target binding .
Boronate Positioning :
- The target compound ’s boronate at position 1 enables coupling at the bridgehead, while the isomer in (boronate at position 6) may exhibit steric hindrance differences in cross-coupling efficiency .
Hybrid Functionality :
- The benzimidazole-boronate hybrid () combines aromatic π-stacking capability with boronate reactivity, making it suitable for kinase inhibitor development .
Price and Availability :
Biological Activity
tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate is a synthetic organic compound that has garnered interest in various fields of research, particularly in medicinal chemistry and organic synthesis. This article provides a detailed examination of its biological activity, synthesis methods, applications, and relevant case studies.
The compound is characterized by its unique structure which includes a bicyclic framework and a boron-containing dioxaborolane moiety. Its molecular formula is , and it features a tert-butyl ester functional group that enhances its solubility and stability in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C19H30BNO4 |
| Molecular Weight | 341.46 g/mol |
| CAS Number | 877399-74-1 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Pharmacological Profile
Research indicates that this compound exhibits significant biological activity as an inhibitor of specific enzymes and receptors which are crucial in various physiological processes.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. It shows promising results against targets such as:
- DNA Gyrase : A critical enzyme involved in DNA replication in bacteria. The compound displayed moderate inhibition compared to standard antibiotics like ciprofloxacin .
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against several Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the dioxaborolane moiety can enhance its antibacterial potency .
Study on Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various derivatives of azabicyclo compounds. The findings indicated that this compound exhibited lower minimum inhibitory concentrations (MICs) against E. coli strains compared to traditional fluoroquinolones .
Analgesic Properties
Another research highlighted the potential analgesic effects of this compound through modulation of pain pathways in animal models. The results showed a significant reduction in pain response when administered at specific dosages .
The proposed mechanism involves the inhibition of critical bacterial enzymes and modulation of neurotransmitter pathways involved in pain perception. This dual action makes it a candidate for further development as both an antibiotic and an analgesic agent.
Applications
The compound is not only valuable for its biological activity but also serves as an important intermediate in pharmaceutical synthesis:
- Pharmaceutical Development : Utilized in creating new analgesics and anti-inflammatory agents.
- Organic Synthesis : Acts as a versatile building block for designing complex molecular architectures.
Table 2: Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Intermediate for analgesics and anti-inflammatory drugs |
| Organic Synthesis | Building complex molecular structures |
| Biochemical Research | Studying enzyme mechanisms and biochemical pathways |
Q & A
Q. What are the critical parameters for optimizing the synthesis of tert-butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate?
The synthesis of this bicyclic boronic ester requires precise control of reaction conditions:
- Temperature : Reactions involving boronate formation (e.g., Suzuki-Miyaura coupling precursors) typically proceed at 80–100°C in anhydrous solvents like THF or dioxane.
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) are common for cross-coupling steps, with ligand-to-metal ratios critical for yield optimization.
- Solvent Purity : Moisture-sensitive steps (e.g., boronic ester installation) demand rigorously dried solvents to avoid hydrolysis.
- Workup : Chromatographic purification (silica gel, hexane/EtOAc gradients) is essential due to the compound’s polar functional groups and bicyclic steric hindrance .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
A multi-technique approach is recommended:
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic signals: tert-butyl protons (~1.2–1.4 ppm), azabicyclo methine protons (3.0–4.0 ppm), and dioxaborolane methyl groups (1.3 ppm).
- ¹¹B NMR : A singlet near 30 ppm confirms boronic ester integrity.
- Mass Spectrometry : ESI-MS or HRMS should match the molecular ion [M+H]⁺ (calculated for C₁₈H₃₁BNO₄: 352.24 g/mol).
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (B-O) are diagnostic .
Q. What are common functionalization pathways for this compound in medicinal chemistry?
- Suzuki-Miyaura Coupling : The boronic ester reacts with aryl/heteroaryl halides to form biaryl motifs, enabling diversification of the bicyclic core .
- Ester Hydrolysis : Treatment with TFA or HCl in dioxane removes the tert-butyl group, exposing the carboxylic acid for further amide/peptide coupling.
- Azabicyclo Ring Modifications : Selective oxidation (e.g., with mCPBA) or reduction (LiAlH₄) can alter ring strain and reactivity .
Advanced Research Questions
Q. How does the stereochemistry of the azabicyclo[4.1.0]heptane core influence reactivity in cross-coupling reactions?
The fused bicyclic system imposes axial chirality, which can lead to diastereoselectivity in coupling reactions. For example:
- Steric Effects : Substituents on the boronic ester (e.g., tetramethyl dioxaborolane) may shield one face of the bicyclic core, favoring transmetalation from the less hindered side.
- Electronic Effects : The nitrogen in the azabicyclo ring can coordinate to palladium, altering catalytic cycle kinetics.
- Case Study : Analogous compounds (e.g., tert-butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate) show reduced coupling efficiency when the bicyclo nitrogen is protonated, suggesting pH-dependent reactivity .
Q. What strategies mitigate side reactions during boronic ester installation?
- Protecting Group Compatibility : Use of Boc groups (as in this compound) prevents undesired nucleophilic attack on the azabicyclo nitrogen during boronation.
- Microwave-Assisted Synthesis : Short reaction times (10–20 min at 150°C) minimize boronic ester decomposition.
- In Situ Quenching : Addition of pinacol or ethylene glycol traps excess boronic acid, reducing byproduct formation .
Q. How can computational modeling predict the stability of this compound under physiological conditions?
- DFT Calculations : Assess the energy barrier for hydrolysis of the boronic ester in aqueous media. Studies on similar compounds (e.g., tert-butyl indole-5-boronates) show half-lives <2 hours at pH 7.4, necessitating prodrug strategies for in vivo applications.
- Molecular Dynamics (MD) : Simulate interactions with serum proteins (e.g., albumin) to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
